3-Methylcytidine (m3C) is a modified form of the nucleobase cytidine, where a methyl group is added to the third carbon atom. While historically found only in DNA as a result of environmental damage, recent research has revealed its presence and function in RNA molecules, particularly transfer RNA (tRNA) and, more controversially, messenger RNA (mRNA) [, ].
m3C modifications are prevalent in tRNA molecules, specifically at position 32 (m3C32) []. This modification plays a crucial role in tRNA structure and function, influencing its ability to bind amino acids and participate in protein synthesis. Studies show that deficiencies in m3C32 modification can lead to impaired translation and various cellular dysfunctions [].
The enzymes responsible for introducing m3C into RNA are known as methyltransferases. Several methyltransferases, including METTL2, METTL6, and METTL8, have been identified to contribute to m3C modifications in different RNA types []. Additionally, recent research has identified the enzyme ALKBH5 as an m3C demethylase, indicating the dynamic nature of m3C modifications in RNA [].
The presence and function of m3C in mRNA remain under active investigation. While some studies suggest its potential role in regulating gene expression, further research is needed to confirm its significance and specific mechanisms []. Understanding the role of m3C in mRNA could open new avenues for understanding gene regulation and potentially lead to novel therapeutic strategies.
m3C is found naturally in various RNAs (transfer RNA - tRNA and messenger RNA - mRNA) across various organisms, from simple archaea to humans [, ]. It plays crucial roles in RNA stability, structure, and function, impacting various biological processes []. Additionally, research suggests m3C may serve as a potential biomarker for certain cancers [, ].
The key feature of m3C's structure is the addition of a methyl group (CH3) at the third carbon position of the cytidine ring. This modification disrupts the typical Watson-Crick base pairing with guanine (G) observed in regular cytidine (C). While m3C can still pair with G, the stability of the pair weakens, and m3C can also interact with other nucleotides like adenine (A) to a similar extent. This altered base pairing behavior influences RNA structure and function.
The exact biological pathway for m3C synthesis in human cells is still under investigation. However, recent research identified specific enzymes (methyltransferases) responsible for installing m3C at specific positions within tRNA molecules [].
m3C can participate in base pairing within RNA molecules, influencing RNA folding and interactions with other molecules. Additionally, its presence might affect enzymatic modifications of RNA []. Studies suggest m3C can influence the fidelity of reverse transcription, a process where RNA is converted into DNA.
m3C's presence in tRNA likely influences its proper folding and stability, impacting its ability to deliver amino acids during protein synthesis []. In mRNA, m3C might influence mRNA stability and translation efficiency []. The role of m3C in cancer development remains under investigation.
m3C can base pair with other nucleotides, particularly G and A, influencing RNA structure and interactions with proteins that recognize specific RNA sequences [].
The biological activity of 3-methylcytidine is critical in various cellular processes. It plays a role in stabilizing RNA structures and modulating interactions with other molecules. The presence of 3-methylcytidine can block RNA polymerases during transcription, thereby influencing gene expression dynamics . Additionally, it has been implicated in the regulation of stress responses and cellular signaling pathways due to its effects on RNA stability and translation efficiency .
Synthesis of 3-methylcytidine can be achieved through several methods:
3-Methylcytidine has several important applications:
Studies exploring the interactions involving 3-methylcytidine have revealed its role in modulating RNA-protein interactions. The presence of this modification can alter binding affinities with various RNA-binding proteins, impacting processes like splicing and translation initiation . Additionally, research has shown that specific methyltransferases can preferentially modify certain tRNAs over others, indicating a level of specificity that affects cellular function dynamically .
Several compounds share structural similarities with 3-methylcytidine:
| Compound Name | Description | Unique Features |
|---|---|---|
| Cytidine | Unmodified nucleoside | Base without any modifications |
| N6-Methyladenosine | Methylated form of adenosine | Methyl group at nitrogen-6 position |
| N4-Acetylcytidine | Acetylated form of cytidine | Acetyl group at nitrogen-4 position |
| Pseudouridine | Modified uridine with enhanced stability | Altered base structure |
| 5-Methylcytosine | Methylated form of cytosine | Methyl group at carbon-5 position |
Uniqueness: The primary distinction of 3-methylcytidine lies in its specific modification at the nitrogen-3 position, which influences its charge and interactions uniquely compared to other modified nucleosides. This modification not only affects base pairing but also plays critical roles in cellular mechanisms that are distinct from those influenced by other modifications like N6-methyladenosine or pseudouridine.